molecular formula C20H22N6OS B4356811 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE

2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE

Cat. No.: B4356811
M. Wt: 394.5 g/mol
InChI Key: GMRHAZNJEUOQJA-UHFFFAOYSA-N
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Description

2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthyl group, and a cyclohexylidenehydrazino moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.

    Introduction of the Cyclohexylidenehydrazino Group: This step involves the reaction of the triazole intermediate with cyclohexanone or its derivatives to form the cyclohexylidenehydrazino moiety.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Naphthylacetamide Formation: Finally, the naphthyl group is introduced through an acylation reaction using naphthylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidenehydrazino moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the triazole ring or the cyclohexylidenehydrazino group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Cyclohexylidenehydrazine oxides.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is focused on its potential therapeutic applications. Preliminary studies suggest that it may have efficacy in treating certain diseases due to its bioactive properties.

Industry

Industrially, the compound is explored for its use in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the cyclohexylidenehydrazino group are key functional groups that enable binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-phenylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
  • 2-{[5-(2-methylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
  • 2-{[5-(2-ethylhydrazino)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

Uniqueness

The uniqueness of 2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE lies in its cyclohexylidenehydrazino group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

2-[[5-(2-cyclohexylidenehydrazinyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-18(21-17-12-6-8-14-7-4-5-11-16(14)17)13-28-20-22-19(25-26-20)24-23-15-9-2-1-3-10-15/h4-8,11-12H,1-3,9-10,13H2,(H,21,27)(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRHAZNJEUOQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=NN2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-CYCLOHEXYLIDENHYDRAZINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE

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